(tert-Butoxyimino)-lambda4-sulfanone

Description

Overview of Sulfur-Nitrogen Compounds in Organic Synthesis

Sulfur-nitrogen compounds encompass a diverse range of functional groups, from simple sulfonamides to more complex heterocyclic systems. These compounds are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and materials. The presence of both sulfur and nitrogen atoms imparts a unique reactivity profile, often enabling transformations that are difficult to achieve with other classes of compounds. Their ability to participate in a variety of reactions, including cycloadditions, rearrangements, and as chiral auxiliaries, has cemented their importance in the synthetic chemist's toolkit.

The Significance of Sulfoximines (λ4-Sulfanones) in Contemporary Organic Chemistry

Sulfoximines, also known as λ4-sulfanones, are hypervalent sulfur compounds characterized by a sulfur atom double-bonded to both an oxygen and a nitrogen atom. This functional group has garnered significant attention in recent years due to its unique stereoelectronic properties. Sulfoximines are valuable motifs in medicinal chemistry and have been incorporated into a number of biologically active molecules. Their chemical stability, polarity, and the presence of a modifiable nitrogen substituent make them attractive for fine-tuning the properties of drug candidates. Furthermore, chiral sulfoximines have found extensive use as ligands in asymmetric catalysis and as chiral auxiliaries in stereoselective synthesis.

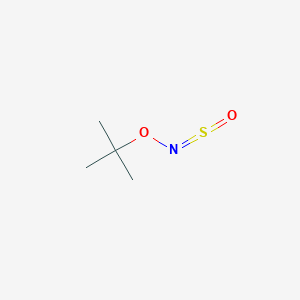

Definition and Structural Peculiarities of (tert-Butoxyimino)-λ4-sulfanone

(tert-Butoxyimino)-lambda4-sulfanone, also known by its synonyms N-Sulfinyl-tert-butoxyamine, tBuONSO, and O-(tert-Butyl)-N-sulfinylhydroxylamine, is a specific λ4-sulfanone that has emerged as a valuable reagent in organic synthesis. Its chemical structure features a central sulfur atom double-bonded to an oxygen atom and to a nitrogen atom, which is in turn bonded to a tert-butoxy (B1229062) group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2567792-04-3 |

| Molecular Formula | C4H9NO2S |

| Molecular Weight | 135.18 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Density | 1.062 g/mL |

| Refractive Index | n/D 1.454 |

| SMILES string | S=O |

| InChI Key | QNDHWAYLAJVRCB-UHFFFAOYSA-N |

Scope and Academic Relevance of the Research

The primary academic relevance of this compound lies in its application as a novel and efficient reagent for the synthesis of primary sulfonamides. organic-chemistry.orgnih.gov Primary sulfonamides are a critical functional group in a vast number of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants. organic-chemistry.org Traditional methods for their synthesis often involve harsh conditions or the use of sensitive reagents. The development of tBuONSO by Willis and coworkers has provided a milder and more general route to this important class of compounds. organic-chemistry.org

The research surrounding tBuONSO focuses on its reaction with organometallic reagents, such as Grignard and organolithium reagents, to afford primary sulfonamides in good to excellent yields. organic-chemistry.orgnih.gov This transformation is believed to proceed through the initial addition of the organometallic reagent to the sulfur atom of tBuONSO, followed by a rearrangement and subsequent workup to yield the desired sulfonamide. acs.org

Table 2: Key Research Findings on the Application of this compound

| Research Focus | Key Findings | Reference |

| Synthesis of Primary Sulfonamides | This compound reacts with a wide range of (hetero)aryl and alkyl Grignard and organolithium reagents to produce primary sulfonamides in a convenient one-step process. The reaction is generally high-yielding and tolerates a variety of functional groups. | organic-chemistry.orgnih.gov |

| Reaction Mechanism | The proposed mechanism involves the formation of a sulfinamide intermediate, which then converts to a sulfonimidate ester anion. This may occur via a sulfinyl nitrene intermediate or a concerted N→S O-migration. | acs.org |

| Advantages over Traditional Methods | This method avoids the use of often unavailable or unstable sulfonyl chlorides and the harsh conditions sometimes required for the oxidation of thiols. It is also applicable to substrates sensitive to oxidative conditions. | |

| Application in Medicinal Chemistry | The ability to readily synthesize diverse primary sulfonamides using tBuONSO is highly valuable for drug discovery, including fragment-based drug design and the creation of compound libraries for screening. |

The development of this compound represents a significant advancement in the field of sulfur-nitrogen chemistry, providing a practical and versatile tool for the synthesis of medicinally relevant compounds. Future research in this area may explore the development of chiral variants of this reagent for asymmetric synthesis or expand its reactivity profile to access other important sulfur-containing functional groups.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(sulfinylamino)oxypropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-4(2,3)7-5-8-6/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDHWAYLAJVRCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)ON=S=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2567792-04-3 | |

| Record name | (tert-Butoxyimino)-λ4-sulfanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butoxyimino λ4 Sulfanone and Analogous N Alkoxy λ4 Sulfanones

Direct Imidation Approaches

Direct imidation involves the reaction of a sulfoxide (B87167) with a nitrogen source, typically under oxidative conditions, to form the S=N bond. This approach is advantageous as it builds upon readily available sulfoxide starting materials.

Oxidative imidation is a powerful method wherein the sulfur atom of a sulfoxide acts as a nucleophile, attacking an electrophilic nitrogen species generated in situ. This transformation can be mediated by hypervalent iodine reagents, electrochemical methods, or transition metal catalysts.

The use of hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), in combination with a simple nitrogen source like ammonium (B1175870) carbamate, provides a facile and metal-free pathway to NH-sulfoximines from sulfoxides. mdpi.comresearchgate.net This reaction is highly chemoselective and tolerates a wide array of functional groups. mdpi.com

The mechanism is proposed to involve the in situ formation of an electrophilic iodonitrene intermediate ([PhI=N]^+). The nucleophilic sulfur atom of the sulfoxide attacks this species to form the S-N bond, ultimately yielding the sulfoximine (B86345). mdpi.comarkat-usa.org While this method is well-established for producing NH-sulfoximines, the synthesis of N-alkoxy analogues like (tert-Butoxyimino)-λ4-sulfanone would necessitate the use of a corresponding alkoxyamine or a related N-alkoxy nitrogen source in place of ammonia (B1221849). mdpi.com

Table 1: Synthesis of NH-Sulfoximines via Hypervalent Iodine-Mediated Imidation of Sulfoxides

| Sulfoxide Substrate | Nitrogen Source | Reagent | Solvent | Yield (%) | Citation |

| Methyl phenyl sulfoxide | Ammonium carbamate | PhI(OAc)₂ | Methanol | 95 | mdpi.com |

| Diphenyl sulfoxide | Ammonium carbamate | PhI(OAc)₂ | Methanol | 96 | mdpi.com |

| Dibenzyl sulfoxide | Ammonium carbamate | PhI(OAc)₂ | Methanol | 92 | mdpi.com |

| 4-Chlorophenyl methyl sulfoxide | Ammonium acetate (B1210297) | PhI(OAc)₂ | Methanol | 94 | mdpi.com |

| (S)-Methyl p-tolyl sulfoxide | Ammonium carbamate | PhI(OAc)₂ | Methanol | 91 (>99% er) | researchgate.net |

Electrochemical methods offer a green alternative for oxidative imidation by avoiding the use of chemical oxidants. A notable strategy involves the direct imidation of sulfoxides using N-aminophthalimide as the nitrogen source. nih.gov In this process, an initial oxidative step facilitates the nitrene transfer from the N-aminophthalimide to the sulfoxide. A subsequent reductive cleavage of the N-N bond under controlled current conditions releases the free NH-sulfoximine. nih.gov

Another electrochemical approach employs a catalytic amount of an aryl iodide. Anodic oxidation regenerates the active hypervalent iodine(III) species in situ, which then promotes the conversion of sulfides directly to sulfoximines. mdpi.com While direct electrochemical synthesis of N-alkoxy-λ4-sulfanones from sulfoxides is not extensively documented, these existing protocols establish a precedent for using electrochemistry to mediate the formation of the S=N bond through oxidative nitrene transfer. nih.gov

Transition metal catalysis provides a powerful and stereospecific route to N-substituted sulfoximines. Rhodium(II) complexes, such as dirhodium(II) tetraacetate (Rh₂(OAc)₄), are particularly effective in catalyzing the transfer of nitrene groups from various precursors to sulfoxides. acs.orgnih.govnih.gov The reaction typically employs a hypervalent iodine reagent, like PIDA, as the terminal oxidant to generate a rhodium-nitrenoid intermediate. acs.org

This method is highly versatile, allowing for the synthesis of N-protected sulfoximines using precursors like N-Boc-amine (BocNH₂) or N-Cbz-amine (CbzNH₂). acs.org A key advantage of the rhodium-catalyzed approach is its stereospecificity; the imidation proceeds with retention of configuration at a chiral sulfur center. nih.gov Iron(II) catalysts have also been successfully employed for the synthesis of N-acyl sulfoximines via nitrene transfer from N-acyloxyamides or N-methoxy arylamides, highlighting the broad utility of metal catalysis in this area. organic-chemistry.orgnih.govacs.org

Table 2: Rh(II)-Catalyzed Synthesis of N-Boc-Sulfoximines from Sulfoxides

| Sulfoxide Substrate | Catalyst | Oxidant | Solvent | Yield (%) | Citation |

| Methyl phenyl sulfoxide | Rh₂(OAc)₄ | PhI(OAc)₂ | CH₂Cl₂ | 98 | acs.org |

| (S)-Methyl p-tolyl sulfoxide | Rh₂(OAc)₄ | PhI(OAc)₂ | CH₂Cl₂ | 95 (>97% er) | acs.org |

| Dibutyl sulfoxide | Rh₂(OAc)₄ | PhI(OAc)₂ | CH₂Cl₂ | 85 | acs.org |

| Tetrahydrothiophene-1-oxide | Rh₂(OAc)₄ | PhI(OAc)₂ | CH₂Cl₂ | 92 | acs.org |

| Benzyl phenyl sulfoxide | Rh₂(OAc)₄ | PhI(OAc)₂ | CH₂Cl₂ | 94 | acs.org |

Imidation of Sulfides and Subsequent Oxidation

An alternative to the direct imidation of sulfoxides is a two-step sequence starting from more readily available sulfides. This pathway involves an initial imidation of the sulfide (B99878) to form a sulfilimine, followed by oxidation of the sulfilimine to the desired sulfoximine. nih.gov

The first step, imidation of the sulfide, can be accomplished using various reagents. One effective method involves the use of in situ-generated N-bromoalkylamines as imidating agents to produce N-alkylsulfiliminium bromides. organic-chemistry.org The resulting sulfilimines can then be oxidized in a second step using an appropriate oxidant, such as potassium permanganate (B83412) (KMnO₄), to yield the corresponding N-alkylsulfoximines. organic-chemistry.orgorganic-chemistry.org This entire sequence can often be performed as a one-pot procedure, avoiding the isolation of the intermediate sulfilimine. organic-chemistry.org This strategy provides a robust route to N-substituted sulfoximines, and its adaptation for N-alkoxy analogues would depend on the successful imidation of a sulfide with an N-alkoxy amine derivative, followed by selective oxidation.

Nitrene Transfer Reactions

The concept of nitrene transfer is a unifying mechanistic theme that underlies many of the direct imidation methods described above. A nitrene is a neutral, electron-deficient nitrogen species that is highly reactive and serves as an excellent electrophile for forming S=N bonds. The reaction involves the attack of the lone pair of electrons on the sulfur atom of a sulfoxide onto the nitrene or a related metal-nitrenoid species. organic-chemistry.orgacs.org

Nitrene precursors can be activated in several ways:

Via Hypervalent Iodine Reagents : As discussed, reagents like PIDA react with ammonia sources to form an electrophilic iodonitrene, which then reacts with the sulfoxide. mdpi.comarkat-usa.org

Via Metal Catalysis : Transition metals, notably Rh(II) and Fe(II), react with nitrene precursors such as carbamates or N-acyloxyamides. acs.orgorganic-chemistry.org This generates a metal-bound nitrenoid intermediate, which is the active species that transfers the nitrene group to the sulfoxide. This catalytic approach allows for high levels of control, including stereospecificity. nih.gov

The synthesis of (tert-Butoxyimino)-λ4-sulfanone and its analogs via this pathway would require a precursor capable of generating an N-(tert-butoxy)nitrene or its equivalent, which would then be transferred to the sulfoxide substrate.

Other Nitrogen Transfer Reagents

Beyond sulfinyl nitrenes derived from N-sulfinylhydroxylamines, other classes of reagents are utilized to transfer nitrogen-containing groups to sulfur centers, forming analogous S=N bonds found in λ4-sulfanones. These alternative methods are crucial for accessing compounds with different substitution patterns or functionalities.

One such class of reagents is sulfonyloxycarbamates . These compounds serve as effective nitrogen sources in metal-free protocols for the synthesis of sulfinamidines and sulfinimidate esters from readily available sulfenamides. rsc.orgarkat-usa.org The process is robust and demonstrates wide applicability for preparing these trivalent sulfur motifs, which are less explored than their higher-oxidation-state cousins. rsc.orgarkat-usa.org

Another important class is N-H oxaziridines . Enantiopure N-H oxaziridines can be used for the enantioselective electrophilic amination of sulfenamides to produce chiral sulfinamidines. rsc.orgnih.gov This asymmetric nitrogen transfer is significant as it allows for the construction of stereochemically defined sulfur centers, which are of high value in medicinal chemistry and asymmetric synthesis. rsc.orgnih.gov The resulting primary sulfinamidines are configurationally stable, highlighting the utility of this synthetic route. rsc.orgnih.gov

Iron-catalyzed nitrene transfer represents another strategy. This method can be used for the rapid synthesis of sulfinamidines from sulfenamides, demonstrating the utility of transition metals in facilitating nitrogen group transfer to sulfur.

N-Functionalization of Pre-formed NH-λ4-sulfanones

The direct functionalization of the nitrogen atom on a pre-formed NH-λ4-sulfanone (NH-sulfoximine) is a highly convergent and widely used strategy for synthesizing diverse derivatives. This approach leverages the nucleophilicity of the nitrogen atom or its susceptibility to oxidative coupling.

N-Alkoxylation Reactions

A comprehensive review of scientific literature did not yield specific methodologies for the direct N-alkoxylation of pre-formed NH-λ4-sulfanones (i.e., the conversion of the N-H bond to an N-O-R bond). While methods for the synthesis of the parent N-alkoxy compounds from different precursors exist (as described in section 2.1.3.1), the direct functionalization of the NH-sulfoximine nitrogen with an alkoxy group appears to be an undeveloped or unreported area of synthesis. Research has heavily focused on N-alkylation, N-arylation, and N-acylation to form N-C bonds, rather than N-O bonds.

Coupling Reactions Involving the Nitrogen Atom

The Chan-Lam cross-coupling reaction is a powerful tool for forming carbon-heteroatom bonds and has been successfully applied to the N-arylation of NH-λ4-sulfanones (NH-sulfoximines). researchgate.netthieme-connect.com This copper-catalyzed reaction typically involves the coupling of an N-H bond with a boronic acid, providing direct access to N-aryl sulfoximines. researchgate.netthieme-connect.com

The reaction proceeds under mild conditions, often at room temperature and open to the air, making it highly practical. thieme-connect.comorganic-chemistry.org A common catalytic system employs copper(II) acetate or copper(I) iodide, often with a base or additive like 4-DMAP (4-Dimethylaminopyridine) to facilitate the coupling. thieme-connect.com The methodology has a broad substrate scope, tolerating a variety of functional groups on both the sulfoximine and the arylboronic acid, including sterically hindered substrates. thieme-connect.com

More recently, a photoredox, dehydrogenative variant of the Chan-Lam coupling has been developed for diaryl sulfoximines. researchgate.netdntb.gov.ua This approach is initiated by ambient light and proceeds without an external oxidant, making it an environmentally benign alternative to the classic oxidative conditions. researchgate.netdntb.gov.ua Mechanistic studies suggest a unique autocatalytic process where the N-arylated product complexes with copper to form the active photocatalyst. researchgate.net

Table 2: Examples of Chan-Lam N-Arylation of NH-Sulfoximines Data synthesized from reported methodologies. thieme-connect.com

| NH-Sulfoximine Substrate | Arylboronic Acid | Catalyst/Conditions | Product | Yield |

| S,S-Diphenylsulfoximine | Phenylboronic acid | CuI, 4-DMAP, CH₂Cl₂ | N,S,S-Triphenylsulfoximine | Excellent |

| S-Methyl-S-phenylsulfoximine | 4-Tolylboronic acid | CuI, 4-DMAP, CH₂Cl₂ | N-(4-Tolyl)-S-methyl-S-phenylsulfoximine | 95% |

| S,S-Dibenzylsulfoximine | 2-Naphthylboronic acid | CuI, 4-DMAP, CH₂Cl₂ | N-(2-Naphthyl)-S,S-dibenzylsulfoximine | 91% |

| S,S-Diphenylsulfoximine | 2,6-Dimethylphenylboronic acid | CuI, 4-DMAP, CH₂Cl₂ | N-(2,6-Dimethylphenyl)-S,S-diphenylsulfoximine | 84% |

Oxidative Coupling Methodologies (e.g., Electrochemical oxidative C(sp³)–H/N–H coupling)

Electrochemical methods provide a modern, sustainable approach to forming N-functionalized λ4-sulfanones by avoiding the need for chemical oxidants. rsc.orgacs.org Electrochemical oxidative C(sp³)–H/N–H cross-coupling has emerged as a viable strategy for forging N-C bonds directly. nih.govresearchgate.net

In this type of reaction, an electrical current is used to promote the coupling between the nitrogen of an NH-sulfoximine and an activated C(sp³)–H bond of a coupling partner. researchgate.net For example, the reaction between NH-sulfoximines and imidazopyridines has been achieved electrochemically to synthesize C-3 sulfoximidoyl-functionalized products. nih.gov This protocol proceeds without any external oxidants or metal catalysts, offering a green and efficient synthetic route. nih.gov

These reactions are believed to proceed through the generation of radical intermediates. For instance, the electrochemical oxidation of an NH-sulfoximine can generate an N-centered sulfoximidoyl radical. This radical can then engage in subsequent bond-forming events, such as adding to an alkene in an oxidative sulfoximido-oxygenation reaction. acs.org Similarly, electrochemical thioetherification of NH-sulfoximines with disulfides has been reported, which also proceeds via an oxidative cross-coupling pathway. rsc.org The mild conditions and high functional group tolerance make electrochemistry a promising tool for the late-stage functionalization of complex molecules containing the sulfoximine motif. rsc.org

Synthesis from Sulfonimidates as Chiral Precursors

The use of chiral sulfonimidates as precursors offers a promising, albeit not extensively documented, pathway to enantiomerically enriched N-Alkoxy-λ4-sulfanones. Sulfonimidates, possessing a stereogenic sulfur center, can potentially transfer this chirality during their transformation. While direct conversion of a chiral sulfonimidate to an N-alkoxy-λ4-sulfanone by simple substitution at the nitrogen or oxidation is not a commonly reported method, analogous transformations in sulfur chemistry suggest plausible routes.

One conceptual approach involves the N-alkoxylation of a chiral sulfonimidate. This would require a suitable N-alkoxylating agent that can react with the nitrogen atom of the sulfonimidate. However, the nucleophilicity of the sulfonimidate nitrogen is generally low, and competitive reactions at other sites of the molecule could be a significant challenge.

A more plausible strategy may involve the construction of the N-alkoxyimino functionality from a chiral sulfinamide precursor, which can be readily prepared in enantiomerically pure form. The subsequent oxidation and introduction of the alkoxy group could potentially lead to the desired N-Alkoxy-λ4-sulfanone. Research into the synthesis of chiral sulfoximines often employs chiral sulfinamides as starting materials. These methodologies could potentially be adapted for the synthesis of N-Alkoxy-λ4-sulfanones. For instance, a stereospecific oxidation of a chiral N-alkoxysulfinamide could theoretically yield the target compound, preserving the stereochemistry at the sulfur center.

Comparison of Synthetic Efficiency and Selectivity

A direct comparison of the synthetic efficiency and selectivity for the synthesis of (tert-Butoxyimino)-λ4-sulfanone and its analogs is hampered by the limited number of reported methods, especially those starting from chiral sulfonimidates. However, a broader analysis based on the synthesis of analogous chiral sulfur compounds, such as sulfoximines and sulfonimidamides, can provide valuable insights into the potential challenges and advantages of different synthetic strategies.

Table 1: Comparison of Potential Synthetic Strategies for N-Alkoxy-λ4-sulfanones

| Synthetic Strategy | Potential Precursors | Potential Advantages | Potential Challenges | Expected Selectivity |

| N-Alkoxylation of Chiral Sulfonimidates | Enantiopure Sulfonimidates | Direct introduction of the N-alkoxy group. | Low nucleophilicity of sulfonimidate nitrogen; potential for side reactions. | Potentially high stereoselectivity if the chiral center is not disturbed. |

| Oxidation of Chiral N-Alkoxysulfinamides | Enantiopure N-Alkoxysulfinamides | Established methods for preparing chiral sulfinamides. | Finding a stereospecific oxidation method that is compatible with the N-alkoxy group. | High stereoselectivity is possible with appropriate oxidizing agents. |

| Rearrangement of Sulfinyl Hydroxylamines | Sulfinyl Chlorides and Hydroxylamines | Potentially a direct route to the λ4-sulfanone core. | The instability of the resulting sulfonimidate intermediates. | Likely to produce racemic products unless a chiral auxiliary is employed. |

The efficiency of these potential routes would be highly dependent on the specific reaction conditions, including the choice of reagents, solvents, and temperature. For instance, in the synthesis of chiral sulfoximines from sulfinamides, the choice of the alkylating or arylating agent and the base is crucial for achieving high yields and selectivities. Similar considerations would apply to the synthesis of N-Alkoxy-λ4-sulfanones.

Selectivity is a key consideration, particularly for achieving high enantiomeric excess. Methods starting from enantiopure precursors, such as chiral sulfonimidates or sulfinamides, are inherently more likely to yield enantiomerically enriched products. The challenge lies in ensuring that the subsequent reaction steps proceed with high stereochemical fidelity. In contrast, methods that generate the chiral center during the synthesis would require the use of chiral catalysts or auxiliaries to induce asymmetry, which can add to the complexity and cost of the synthesis.

Reaction Mechanisms and Mechanistic Investigations of Tert Butoxyimino λ4 Sulfanone Transformations

Mechanisms of Imidation Reactions

Imidation reactions involving (tert-Butoxyimino)-λ4-sulfanone or its derivatives are central to its synthetic utility. These transformations can be understood through several mechanistic paradigms, including the formation of highly reactive electrophilic intermediates and radical species.

Pathways Involving Electrophilic Nitrene Species (e.g., iodonitrenes, sulfinyl nitrenes)

A key mechanistic hypothesis for the reactivity of N-sulfinyl-O-alkylhydroxylamines like t-BuONSO involves the generation of highly electrophilic sulfinyl nitrenes. acs.org These transient S(VI)-intermediates are formed through the cleavage of the weak N–O bond. nih.gov Our working model suggests that the reaction of t-BuONSO with an organometallic reagent first produces a sulfinamide intermediate. This intermediate can then undergo a transformation, possibly through a concerted N→S oxygen migration or via the formation of a sulfinyl nitrene, to yield a sulfonimidate ester anion, which ultimately leads to the final product upon workup. nih.govacs.orgorganic-chemistry.org

The reactivity of these proposed sulfinyl nitrenes is distinct from the more commonly studied sulfonyl nitrenes. Computational and experimental studies on related systems indicate that sulfinyl nitrenes react with nucleophiles via electrophilic attack at the sulfur atom. nih.gov This is in contrast to sulfonyl nitrenes, which typically undergo reactions like C–H insertion and aziridination at the nitrogen atom. nih.gov

While t-BuONSO itself is a precursor to sulfinyl nitrenes, its reaction products, particularly primary sulfonamides, can be further activated to generate other reactive nitrene species. The combination of primary sulfonamides with hypervalent iodine reagents provides a mild route to access sulfonyl nitrene-type intermediates, which are valuable for various synthetic applications, including C–H insertion and aziridination reactions. nih.govacs.org

Radical Pathways in Oxidative Couplings (e.g., C(sp3)–H/N–H coupling)

While ionic pathways involving nitrenes are prominent, radical mechanisms also play a significant role in the transformations of related sulfur-imido compounds, particularly in oxidative C–H/N–H coupling reactions. For the closely related class of sulfoximines, copper-catalyzed oxidative coupling with simple alkanes has been shown to proceed through a C(sp3)–N bond formation involving a radical pathway. rsc.org

Mechanistic studies on similar systems suggest the involvement of N-centered radicals as key intermediates. d-nb.infonih.gov For instance, in visible-light-induced copper-catalyzed N-alkylations of NH-sulfoximines, a Cu(I) complex interacts with the sulfoximine (B86345). Photoexcitation and single-electron transfer (SET) oxidation generate a Cu(II)-sulfoximine complex and an alkyl radical. The subsequent reaction between these species forms the N-alkylated product and regenerates the Cu(I) catalyst, completing the cycle. d-nb.info Electrochemical methods have also been employed to generate N-centered radicals from NH-sulfoximines, which can then couple with other radical species. rsc.org These examples highlight the viability of radical pathways for C–N bond formation in analogous sulfur-nitrogen systems.

| Catalyst System | Reaction Type | Proposed N-Intermediate | Proposed C-Intermediate | Reference |

|---|---|---|---|---|

| Copper(I)/Peroxide | N-Alkylation | Cu(II)-Sulfoximine Complex | Alkyl Radical (R•) | d-nb.info |

| Copper(I)/DTBP | C(sp3)–H/N–H Coupling | N-Centered Sulfoximinyl Radical | Alkyl Radical (from alkane) | rsc.org |

| Photocatalyst/Visible Light | C–H Sulfoximination | N-Centered Sulfoximinyl Radical | Arene Radical Cation | nih.gov |

| Electrochemical (Anodic Oxidation) | N–S Coupling | N-Centered Sulfoximinyl Radical | Thiol Radical (RS•) | rsc.org |

Role of Specific Reagents and Catalysts (e.g., Hypervalent Iodine, Transition Metals)

The mechanistic pathways in imidation reactions are heavily influenced by the choice of reagents and catalysts.

Hypervalent Iodine Reagents: These compounds are frequently used as oxidants to facilitate nitrene-transfer reactions. organic-chemistry.orgprinceton.edu In the context of t-BuONSO chemistry, their primary role is in the activation of the primary sulfonamide products. Hypervalent iodine(III) reagents, such as PhI(OAc)₂, react with primary sulfonamides to generate electrophilic iodonitrenes or related species, which then engage in C–H amination or olefin aziridination. nih.govacs.org In catalytic systems, the active hypervalent iodine(III) species can be regenerated in situ from an iodoarene precursor using a terminal oxidant like m-CPBA or Oxone, allowing for a catalytic cycle. nsf.govresearchgate.netnih.gov

Transition Metals: Transition metal catalysts, particularly those based on copper, are pivotal in mediating oxidative coupling reactions. rsc.orgnih.gov In the copper-catalyzed C–H/N–H coupling of sulfoximines, the metal center is believed to facilitate the generation of the key N-centered radical intermediate. rsc.orgd-nb.info The catalytic cycle often involves changes in the oxidation state of the metal, such as Cu(I)/Cu(II) or Cu(I)/Cu(III) couples, which mediate the single-electron transfer steps necessary for radical formation and subsequent coupling. d-nb.inforsc.org

Mechanisms of N-Functionalization Reactions

Beyond imidation, the (tert-Butoxyimino)-λ4-sulfanone framework is involved in various N-functionalization reactions, which are often mediated by transition metal catalysts.

Mechanistic Insights into N-Alkoxylation

The compound (tert-Butoxyimino)-λ4-sulfanone is itself an N-alkoxylated species, specifically an O-tert-butyl substituted N-sulfinylhydroxylamine. nih.gov Its synthesis is achieved in a single step from O-tert-butylhydroxylamine hydrochloride, thionyl chloride, and a base. nih.gov Mechanistically, this involves the nucleophilic attack of the hydroxylamine (B1172632) nitrogen onto the sulfur of thionyl chloride, followed by elimination to form the N=S=O linkage.

While detailed mechanistic studies on N-alkoxylation reactions starting from a sulfinylamine core are not extensively documented, the reactivity of t-BuONSO is defined by the N-O bond. The cleavage of this bond is the key step that initiates its transformations, leading to functionalization at the nitrogen atom. nih.govacs.org Therefore, the N-alkoxy group in t-BuONSO acts as a crucial leaving group that, upon fragmentation, unmasks a highly reactive sulfinyl nitrene equivalent for subsequent C–N bond formation.

Catalytic Cycles in Transition Metal-Mediated Couplings (e.g., Pd(II)-catalyzed, Ru(II)-catalyzed, Ir(III) catalytic systems)

Transition metal-catalyzed C–H functionalization provides a powerful strategy for forming C–N bonds, and the mechanisms typically involve well-defined catalytic cycles.

Palladium(II)-Catalyzed Systems: A prevalent mechanism in palladium-catalyzed C–H amination is the Pd(II)/Pd(IV) catalytic cycle. epfl.chresearchgate.net This cycle is generally proposed to proceed through the following key steps:

C–H Activation: A Pd(II) catalyst engages with the substrate, often directed by a chelating group, to cleave a C–H bond and form a five- or six-membered cyclometalated Pd(II) intermediate (a palladacycle). nih.govacs.org

Oxidation: The palladacycle is oxidized by an external oxidant or the nitrogen source itself from Pd(II) to a high-valent Pd(IV) species.

Reductive Elimination: The C–N bond is formed via reductive elimination from the Pd(IV) center. This step is often rate-determining and regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle. epfl.chresearchgate.net

Ruthenium(II) and Iridium(III)-Catalyzed Systems: Cationic, high-valent catalysts based on iridium and rhodium (a close analogue to ruthenium) have been developed for direct C–H amination, often using azides as the nitrogen source. nih.gov A general mechanistic cycle for these systems involves:

Chelation-Assisted C–H Activation: The Ir(III) or Ru(II) catalyst undergoes directed C–H metalation to form a stable metallacyclic intermediate.

Nitrenoid Formation and Insertion: The metallacycle coordinates with the nitrogen source. This is followed by the generation of a metal-nitrenoid intermediate and subsequent migratory insertion of the imido group into the metal-carbon bond to form the C–N bond.

Product Release: The functionalized product is released, often through protodemetalation, which regenerates the active catalyst for the next cycle. nih.gov

| Step | Pd(II)/Pd(IV) Cycle | Ir(III) Cycle |

|---|---|---|

| C–H Activation | Concerted Metalation-Deprotonation (CMD) or Electrophilic Cleavage | Chelation-assisted cyclometalation |

| C–N Bond Formation | Reductive elimination from a Pd(IV) intermediate | Migratory insertion of a metal-nitrenoid into a M-C bond |

| Key Intermediate | Pallada(IV)cycle | Irida(III)cycle / Metal-nitrenoid |

| Catalyst Regeneration | Reductive elimination (Pd(IV) → Pd(II)) | Protodemetalation |

| Reference | epfl.chresearchgate.net | nih.gov |

Intramolecular Reactions and Cyclization Mechanisms

There is currently a lack of specific, documented research on the mechanisms of C-H functionalization-induced cyclizations involving (tert-Butoxyimino)-λ4-sulfanone. While transition metal-catalyzed C-H activation is a powerful tool for the synthesis of heterocyclic compounds, the application of this methodology to substrates bearing a (tert-Butoxyimino)-λ4-sulfanone moiety for the purpose of intramolecular cyclization has not been described in the available literature. Mechanistic proposals, including the nature of the catalytic species, the mode of C-H bond cleavage, and the subsequent cyclization pathway for this specific compound, are therefore speculative and not supported by experimental evidence.

Similarly, the participation of (tert-Butoxyimino)-λ4-sulfanone in annulative coupling reactions to form new ring systems is not a well-established area of study. Annulative coupling reactions, often catalyzed by transition metals like rhodium or palladium, typically involve the reaction of two or more components to construct a cyclic molecule in a single step. Detailed mechanistic investigations that would outline the role of (tert-Butoxyimino)-λ4-sulfanone as a reactant in such processes, including the formation of key intermediates and the sequence of bond-forming events, are not present in the current body of scientific literature. Research on related N-sulfinyl compounds has been reported, but direct extrapolation of these mechanisms to (tert-Butoxyimino)-λ4-sulfanone without experimental validation would be inappropriate.

Due to the absence of specific research findings on these intramolecular reactions of (tert-Butoxyimino)-λ4-sulfanone, no data tables detailing research findings can be provided.

Reactivity Profiles and Transformations of Tert Butoxyimino λ4 Sulfanone

Reactivity at the Nitrogen Atom

The reactivity of (tert-Butoxyimino)-λ4-sulfanone at the nitrogen atom is not extensively documented in dedicated studies. However, based on the general behavior of related N-sulfinylamines, certain reactivity patterns can be inferred.

N-Deprotonation and Subsequent Reactions

Direct N-deprotonation of (tert-Butoxyimino)-λ4-sulfanone is not a commonly reported reaction pathway. The primary site of nucleophilic attack is the electrophilic sulfur atom. In the proposed mechanism for the synthesis of primary sulfonamides, an intramolecular proton transfer to the nitrogen atom occurs after the initial nucleophilic attack at the sulfur center. This proton transfer is a key step leading to the eventual elimination of isobutene from the tert-butoxy (B1229062) group. nih.gov

N-Substitution Reactions

Similar to N-deprotonation, direct N-substitution reactions on (tert-Butoxyimino)-λ4-sulfanone are not the primary mode of reactivity. The literature strongly indicates that the sulfur atom is the more electrophilic center, thus favoring nucleophilic attack at this position. While N-alkylation and N-acylation are known reactions for sulfenamides and sulfonamides, the reactivity of the N=S=O linkage in tBuONSO directs reactions towards the sulfur atom. nih.govsemanticscholar.org

Reactivity at the Sulfur Stereocenter

The sulfur atom in (tert-Butoxyimino)-λ4-sulfanone is a stereocenter and the focal point of its most significant and well-documented reactivity.

Retention and Inversion of Configuration

While specific stereochemical studies on reactions of (tert-Butoxyimino)-λ4-sulfanone are not extensively detailed in the available literature, the stereochemical outcome of nucleophilic substitution at a tricoordinate sulfur atom is generally understood to proceed with inversion of configuration. nih.gov This is analogous to the SN2 reaction mechanism at a carbon center. However, reactions involving sulfinyl derivatives can also proceed with retention of configuration, particularly through addition-elimination mechanisms involving pseudorotation of a sulfurane intermediate. nih.gov The exact stereochemical course is often dependent on the nature of the nucleophile, the leaving group, and the reaction conditions. For related chiral sulfinyl compounds, both retention and inversion of configuration have been observed in substitution reactions. nih.gov

Transformations Involving Sulfur Bond Scission or Formation

The most prominent reaction of (tert-Butoxyimino)-λ4-sulfanone involves the formation of a new carbon-sulfur bond and the scission of the sulfur-nitrogen double bond. This transformation is central to its application in the synthesis of primary sulfonamides. organic-chemistry.orgchemistryviews.org The reaction proceeds via the nucleophilic addition of an organometallic reagent (e.g., Grignard or organolithium reagents) to the electrophilic sulfur atom of tBuONSO. organic-chemistry.org

A proposed mechanism for this transformation involves the initial formation of a sulfinamide intermediate. This is followed by a rearrangement and subsequent elimination to yield the sulfonamide product. nih.gov

Table 1: Synthesis of Primary Sulfonamides using (tert-Butoxyimino)-λ4-sulfanone and Organometallic Reagents organic-chemistry.org

| Organometallic Reagent | Product | Yield (%) |

| Phenylmagnesium bromide | Benzenesulfonamide | 85 |

| 4-Tolylmagnesium bromide | 4-Methylbenzenesulfonamide | 92 |

| 2-Thienyllithium | Thiophene-2-sulfonamide | 78 |

| n-Butyllithium | Butane-1-sulfonamide | 65 |

Transformations Involving the tert-Butoxy Group

Cleavage of the tert-Butoxy Group

A key aspect of the reactivity of (tert-butoxyimino)-λ4-sulfanone is the cleavage of the tert-butoxy group. This transformation is integral to the synthesis of primary sulfonamides from organometallic reagents. organic-chemistry.orgnih.gov The reaction proceeds through a proposed mechanism that involves the initial addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the sulfur atom of t-BuONSO. This addition leads to the formation of a transient sulfinamide intermediate. organic-chemistry.orgnih.gov

Nucleophilic Attack: An organometallic reagent (R-M) attacks the electrophilic sulfur atom of (tert-butoxyimino)-λ4-sulfanone.

Intermediate Formation: A sulfinamide intermediate is formed.

Rearrangement/Conversion: This intermediate is proposed to convert into a sulfonimidate ester anion. organic-chemistry.orgnih.gov

Elimination: An intramolecular proton transfer facilitates the elimination of isobutene, a stable gaseous byproduct. nih.gov

Product Formation: The resulting sulfonamide anion is then quenched upon workup to yield the final primary sulfonamide. nih.gov

This cleavage of the tert-butoxy group is a crucial step that allows for the "unmasking" of the sulfonamide functionality. The reaction conditions for this process are typically mild, often carried out at low temperatures (e.g., -78 °C), and are compatible with a variety of functional groups. organic-chemistry.org

| Organometallic Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| p-Tolylmagnesium bromide | 4-Methylbenzenesulfonamide | 80 | |

| o-Tolylmagnesium bromide | 2-Methylbenzenesulfonamide | Minor drop in yield compared to p-tolyl | nih.gov |

| Various (hetero)aryl and alkyl Grignard and organolithium reagents | Corresponding primary sulfonamides | Good to excellent | organic-chemistry.org |

Rearrangement Reactions

The reaction mechanism for the synthesis of primary sulfonamides from (tert-butoxyimino)-λ4-sulfanone involves a key step that can be described as a rearrangement. After the initial nucleophilic attack of the organometallic reagent and formation of the sulfinamide intermediate, this intermediate is proposed to convert into a sulfonimidate ester anion. organic-chemistry.orgnih.gov This transformation can occur through one of two pathways:

Via a sulfinyl nitrene intermediate: This pathway would involve the formation of a highly reactive sulfinyl nitrene species. nih.gov

Concerted N → S O-migration: This pathway suggests a concerted rearrangement where the oxygen atom migrates from the nitrogen to the sulfur atom. nih.govacs.org

While this conversion to a sulfonimidate ester anion is a type of rearrangement, the current literature primarily focuses on this specific transformation within the context of sulfonamide synthesis. There is limited information available on other distinct rearrangement reactions that (tert-butoxyimino)-λ4-sulfanone might undergo under different reaction conditions.

Applications of Tert Butoxyimino λ4 Sulfanone in Advanced Organic Synthesis

As Chiral Auxiliaries in Diastereoselective Synthesis

Currently, there is a lack of specific research data detailing the application of (tert-Butoxyimino)-λ4-sulfanone as a chiral auxiliary in diastereoselective synthesis. While sulfur-containing compounds are widely utilized as effective chiral auxiliaries, providing high levels of stereocontrol in various asymmetric transformations, the specific use of (tert-Butoxyimino)-λ4-sulfanone in this context has not been documented in the available literature.

As Chiral Ligands in Asymmetric Metal Catalysis

The utility of (tert-Butoxyimino)-λ4-sulfanone or its derivatives as chiral ligands in asymmetric metal catalysis is an area that remains to be explored. Although the broader class of sulfur-containing molecules has been successfully employed as ligands in a multitude of metal-catalyzed reactions, specific applications of this particular compound are not reported.

Ligand Design and Chiral Induction

Information regarding the design of chiral ligands derived from (tert-Butoxyimino)-λ4-sulfanone and their ability to induce chirality in metal-catalyzed reactions is not available in the current body of scientific literature.

Applications in Enantioselective Carbon-Carbon Bond Formations

There are no documented instances of (tert-Butoxyimino)-λ4-sulfanone or its derivatives being used as chiral ligands in enantioselective carbon-carbon bond forming reactions.

Applications in Enantioselective Hydrogenations

The application of (tert-Butoxyimino)-λ4-sulfanone-derived chiral ligands in the field of enantioselective hydrogenations has not been reported.

As Organocatalysts in Asymmetric Transformations

The potential of (tert-Butoxyimino)-λ4-sulfanone to act as an organocatalyst in asymmetric transformations is a novel concept that has not yet been investigated. Organocatalysis is a powerful tool in asymmetric synthesis, but the catalytic capabilities of this specific sulfanone derivative are currently unknown.

As Directing Groups in C-H Activation

While (tert-Butoxyimino)-λ4-sulfanone itself is primarily recognized as a reagent for the synthesis of primary sulfonamides, the resulting sulfonamide functional group is a well-established directing group in transition-metal-catalyzed C-H activation reactions. This indirect application highlights a significant aspect of the compound's utility in modern synthetic strategies.

The sulfonamide moiety, readily installed using tBuONSO, can effectively direct the functionalization of otherwise inert C-H bonds at specific positions, typically ortho to the sulfonamide-bearing group. This strategy provides a powerful tool for the late-stage functionalization of complex molecules and the construction of intricate molecular architectures. The ability of the sulfonamide group to coordinate with transition metals facilitates the formation of a metallacyclic intermediate, which is crucial for the selective cleavage of a targeted C-H bond.

As Building Blocks for Complex Molecular Architectures

Despite the reactivity of the sulfur-nitrogen bond, current scientific literature does not provide substantial evidence for the extensive use of (tert-Butoxyimino)-λ4-sulfanone as a direct building block for the synthesis of complex sulfur-containing heterocycles, novel spiro and fused ring systems, or peptide and peptidomimetic scaffolds. Research into its utility in cycloaddition reactions for forming certain heterocyclic systems, such as isothiazolidines, has been explored. However, studies have indicated that the electronic properties of (tert-Butoxyimino)-λ4-sulfanone may render it unsuitable for particular cycloaddition pathways, limiting its broad applicability in this area. Further investigation is required to fully elucidate its potential in these specific synthetic applications.

Currently, there is a lack of specific, documented examples in peer-reviewed literature demonstrating the successful and general application of (tert-Butoxyimino)-λ4-sulfanone for the synthesis of a diverse range of sulfur-containing heterocycles.

The role of (tert-Butoxyimino)-λ4-sulfanone in the preparation of peptide and peptidomimetic scaffolds has not been significantly established in published research.

Role in Reagent Development for Organic Synthesis

The primary and well-documented role of (tert-Butoxyimino)-λ4-sulfanone, commercially known as tBuONSO, in organic synthesis is as a key reagent for the preparation of primary sulfonamides. tcichemicals.com This application represents a significant advancement in the synthesis of this important functional group, which is a common motif in medicinal chemistry. tcichemicals.com

Traditionally, primary sulfonamides are synthesized via the reaction of sulfonyl chlorides with ammonia (B1221849). tcichemicals.com However, this method is often limited by the availability and stability of the requisite sulfonyl chloride precursors. tcichemicals.com (tert-Butoxyimino)-λ4-sulfanone provides a valuable alternative by enabling the synthesis of primary sulfonamides from readily available Grignard reagents or organolithium reagents. tcichemicals.com

The reaction involves the nucleophilic attack of the organometallic reagent on the electrophilic sulfur atom of tBuONSO. tcichemicals.comnih.gov This methodology is notable for its broad substrate scope, accommodating a variety of functional groups and steric demands. tcichemicals.com For instance, it is compatible with substrates that are sensitive to the oxidative conditions often required in other synthetic routes to sulfonamides. tcichemicals.com This includes tertiary amines and electron-rich heteroaromatic compounds. tcichemicals.com Furthermore, the method is effective for the synthesis of sulfonamides bearing bulky alkyl groups, such as tert-butyl groups. tcichemicals.com

The utility of this reagent in complex, drug-like molecules has been demonstrated, showcasing its potential in medicinal chemistry and drug discovery programs. tcichemicals.com Its development has enhanced the toolkit for chemists, particularly in areas like fragment-based drug design and the creation of parallel libraries for high-throughput screening. tcichemicals.com

Below is an interactive data table summarizing the reaction of various organometallic reagents with (tert-Butoxyimino)-λ4-sulfanone to yield primary sulfonamides.

| Organometallic Reagent | Product | Yield (%) | Reference |

| p-Tolylmagnesium Bromide | 4-Methylbenzenesulfonamide | 80 | |

| Phenylmagnesium Bromide | Benzenesulfonamide | 95 | tcichemicals.com |

| n-Butyllithium | Butanesulfonamide | 85 | tcichemicals.com |

| tert-Butylmagnesium Chloride | 2-Methylpropane-2-sulfonamide | 70 | tcichemicals.com |

| 2-Thienyllithium | Thiophene-2-sulfonamide | 88 | tcichemicals.com |

Theoretical and Computational Studies of Tert Butoxyimino λ4 Sulfanone

Density Functional Theory (DFT) Calculations for Structural Analysis

Density Functional Theory (DFT) serves as a powerful tool for elucidating the structural and electronic properties of molecules. For (tert-butoxyimino)-λ4-sulfanone, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31+G(d,p), would be instrumental in determining its optimized geometry, bond lengths, bond angles, and electronic characteristics. acs.orgnih.gov

Computational studies on analogous N-sulfinylamines (R-NSO) have provided insights into the electronic structure of the N=S=O moiety. acs.orgnih.govfigshare.com These studies indicate that the charges on the sulfur atom are a key determinant of reactivity. acs.orgnih.gov By analogy, DFT calculations on (tert-butoxyimino)-λ4-sulfanone would be expected to reveal a significant partial positive charge on the sulfur atom, making it susceptible to nucleophilic attack. The calculations would also provide data on bond lengths and angles, which are crucial for understanding the molecule's steric and electronic properties.

Table 1: Predicted DFT Calculation Parameters for (tert-Butoxyimino)-λ4-sulfanone

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

|---|---|---|

| Optimized Geometry | Non-planar | General structure of related sulfinylamines |

| S=N Bond Length | ~1.5 Å | Comparison with other N-sulfinylamines |

| S=O Bond Length | ~1.45 Å | Comparison with other N-sulfinylamines |

| N-O Bond Length | ~1.4 Å | Standard N-O single bond lengths |

| Mulliken Charge on S | Significantly positive | Electronic effect of N and O atoms acs.orgnih.gov |

| HOMO-LUMO Gap | Moderate | General for small organic molecules |

Note: The values in this table are predictive and based on computational studies of analogous compounds. Specific values would require direct DFT calculations.

Computational Investigations of Reaction Mechanisms and Transition States

Computational chemistry is pivotal in mapping out reaction pathways and identifying transition states, thereby providing a deeper understanding of reaction mechanisms. For (tert-butoxyimino)-λ4-sulfanone, which is known to react with organometallic reagents to form primary sulfonamides, computational studies could elucidate the step-by-step mechanism of this transformation. acs.orgresearchgate.net

Drawing parallels from computational studies on the hydrolysis of N-sulfinylamines, it is likely that the reaction of (tert-butoxyimino)-λ4-sulfanone with a Grignard reagent would proceed through a nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic sulfur atom. acs.orgnih.gov DFT calculations could be employed to model the reactants, intermediates, transition states, and products along this reaction coordinate. The calculated activation enthalpies for the transition states would reveal the kinetic favorability of the proposed mechanism. acs.orgnih.gov

Such studies would likely confirm that the sulfur atom is the primary site of electrophilicity, and the reaction proceeds via a concerted or stepwise mechanism involving the formation of a transient intermediate. The role of the solvent in stabilizing intermediates and transition states could also be modeled using appropriate continuum solvation models.

Prediction of Reactivity and Selectivity

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions. For (tert-butoxyimino)-λ4-sulfanone, computational models can predict its reactivity towards various nucleophiles and the potential for regioselectivity and chemoselectivity.

The reactivity of N-sulfinylamines has been shown to correlate with the electronic properties of the substituent on the nitrogen atom. acs.orgnih.gov Specifically, electron-withdrawing groups tend to increase the electrophilicity of the sulfur atom and, consequently, the reactivity of the molecule towards nucleophiles. acs.orgnih.gov In the case of (tert-butoxyimino)-λ4-sulfanone, the tert-butoxy (B1229062) group's electronic influence would be a key factor.

Computational models, including machine learning approaches trained on data from related reactions, could be developed to predict the efficiency of reactions involving (tert-butoxyimino)-λ4-sulfanone with a diverse range of nucleophiles. rsc.org These models would likely use calculated descriptors such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and steric parameters to predict reaction outcomes.

Stereochemical Analysis through Computational Methods

While (tert-butoxyimino)-λ4-sulfanone itself is achiral, its reactions can lead to the formation of chiral products, particularly when reacting with prochiral nucleophiles or in the presence of chiral catalysts. Computational methods are invaluable for understanding and predicting the stereochemical outcomes of such reactions.

In the context of reactions involving sulfinyl compounds, computational analysis has been used to explain the stereoselectivity of conversions, for instance, in the synthesis of chiral sulfinate esters from sulfinamides. acs.org These studies often involve the modeling of diastereomeric transition states to determine which pathway is energetically more favorable. A similar approach could be applied to reactions of (tert-butoxyimino)-λ4-sulfanone. By calculating the energies of the transition states leading to different stereoisomers, it would be possible to predict the diastereomeric or enantiomeric excess of the product.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are essential for exploring the conformational landscape of flexible molecules like (tert-butoxyimino)-λ4-sulfanone. The presence of the tert-butyl group and the rotatable bonds in the molecule suggests that it can adopt multiple conformations.

Conformational analysis would begin with a systematic search of the potential energy surface to identify low-energy conformers. For each stable conformer, DFT calculations could then be used to obtain more accurate geometries and relative energies. This information is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its conformational preferences. Molecular dynamics simulations could also provide insights into the dynamic behavior of the molecule in solution, including the rates of interconversion between different conformers.

Conclusion and Future Research Directions

Summary of Current Understanding

(tert-Butoxyimino)-lambda4-sulfanone, also known by synonyms such as tBuONSO and O-(tert-Butyl)-N-sulfinylhydroxylamine, is a reagent in synthetic organic chemistry. nih.govgeno-chem.com Its primary documented utility is in the formation of carbon-sulfur bonds. For instance, it reacts with Grignard reagents, such as p-tolylmagnesium bromide, to form sulfonamides. tcichemicals.com This reactivity highlights its role as a precursor for introducing the sulfonyl group, a functionality of significant importance in medicinal chemistry and materials science. utsa.edunih.gov

The fundamental properties of the compound are summarized below.

| Property | Value |

| IUPAC Name | 2-methyl-2-(sulfinylamino)oxypropane nih.gov |

| Molecular Formula | C4H9NO2S nih.gov |

| Molecular Weight | 135.19 g/mol nih.gov |

| Appearance | Colorless to Light yellow clear liquid tcichemicals.com |

| SMILES | CC(C)(C)ON=S=O nih.gov |

| CAS Number | 2567792-04-3 sciedco.ca |

This data is compiled from multiple sources. nih.govtcichemicals.comsciedco.ca

The current understanding is largely limited to its role as a synthetic reagent for specific transformations. The broader reactivity profile, mechanistic details of its reactions, and its potential in more complex synthetic strategies remain areas ripe for investigation.

Emerging Trends in λ4-Sulfanone Chemistry

The chemistry of λ4-sulfanones is intrinsically linked to the broader field of hypervalent sulfur chemistry, which is currently experiencing significant innovation. acs.org A primary trend is the development of greener and more sustainable synthetic methodologies. bohrium.com Researchers are increasingly exploring photocatalytic and electrocatalytic conditions to construct hypervalent sulfur compounds, using air or water as environmentally benign oxygen sources. acs.orgbohrium.com This marks a shift away from traditional, often harsh, oxidative conditions which can limit functional group compatibility. acs.org

Another significant trend is the development of novel sulfur-based reagents and catalysts designed for higher efficiency and selectivity. numberanalytics.com This includes the creation of new iminating agents for the synthesis of sulfur-nitrogen bonds, a key feature of compounds like this compound. organic-chemistry.org The application of computational methods, such as Density Functional Theory (DFT), is also becoming more prevalent for predicting the reactivity and stability of sulfur-containing molecules and for elucidating complex reaction mechanisms. numberanalytics.com

These emerging trends suggest a future where the synthesis and application of λ4-sulfanones are achieved with greater precision and environmental consideration, expanding their accessibility and utility for synthetic chemists.

Untapped Synthetic Potential and Challenges

Despite the progress in organosulfur chemistry, significant challenges remain that impact the study and application of λ4-sulfanones. numberanalytics.com

Key Challenges:

Control of Oxidation State: Achieving selective oxidation at the sulfur center to access specific hypervalent states without over-oxidation remains a persistent difficulty. acs.orgbohrium.com

Stereoselectivity: The synthesis of chiral hypervalent sulfur compounds with high enantiomeric purity is a major unsolved problem. acs.orgbohrium.com This currently limits the application of compounds like λ4-sulfanones in asymmetric synthesis, where chirality is crucial. nih.gov

Reactivity and Stability: Many sulfur-containing reagents are sensitive to air and moisture, and their high reactivity can lead to undesired side reactions, complicating handling and purification. numberanalytics.com

Scalability and Odor: The synthesis of complex organosulfur compounds can be difficult to scale up, and the unpleasant odor of many sulfur precursors poses practical handling challenges. numberanalytics.combohrium.com

The untapped potential of this compound lies in overcoming these challenges. Its unique structure, featuring a sulfur-nitrogen double bond, offers opportunities for novel transformations beyond simple sulfonamide formation. There is significant potential in exploring its utility in cycloaddition reactions or as a precursor to other complex sulfur-containing heterocycles. Furthermore, developing catalytic, enantioselective methods to synthesize chiral analogues of this compound would unlock its potential as a valuable tool in asymmetric synthesis. nih.gov

Prospects for Novel Catalytic Systems and Applications

Looking forward, the prospects for λ4-sulfanones in catalysis and materials science are promising, particularly when drawing parallels with related sulfur(VI) compounds like sulfoximines. organic-chemistry.org Chiral sulfoximines have gained prominence as highly effective ligands in asymmetric catalysis. organic-chemistry.orgbohrium.com This provides a clear roadmap for the potential development of chiral λ4-sulfanone derivatives as a new class of ligands for transition-metal catalysts. The unique steric and electronic properties conferred by the imino and alkoxy moieties could lead to novel reactivity and selectivity in catalytic transformations.

The development of catalytic enantioselective methods is paramount. Strategies similar to those used for sulfoximines, such as the rhodium-catalyzed S-alkylation of sulfenamides, could potentially be adapted to create chiral λ4-sulfanone structures. nih.gov Once accessible, these chiral compounds could be explored in a range of applications:

Asymmetric Catalysis: Serving as ligands for metals in reactions such as asymmetric hydrogenations, C-H functionalizations, or cross-coupling reactions.

Materials Science: The sulfur-nitrogen backbone is a feature in certain thermally stable polymers. organic-chemistry.org Derivatives of λ4-sulfanones could be investigated as monomers for novel sulfur-containing polymers with unique electronic or optical properties. researchgate.net

Medicinal Chemistry: The sulfonyl group is a well-established pharmacophore. utsa.edu The this compound scaffold represents a bioisostere of the sulfonyl group, much like sulfoximines, potentially offering improved physicochemical properties in drug candidates. bohrium.comresearchgate.net

The combination of transition metal catalysis with sulfur ylides and related compounds is a relatively unexploited area with vast potential for future development. bohrium.com As synthetic methods become more refined, compounds like this compound are poised to move from being curiosities to becoming valuable components in the synthetic chemist's toolkit for catalysis and beyond.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (tert-Butoxyimino)-lambda⁴-sulfanone, and how can its purity be confirmed experimentally?

- Methodology :

- Use SciFinder or Reaxys to identify reported synthetic protocols and compare them with your experimental conditions. For novel syntheses, employ spectroscopic techniques (e.g., ¹H/¹³C NMR, IR) and high-resolution mass spectrometry (HRMS) for structural confirmation .

- Validate purity via HPLC (>98% purity threshold) or GC-MS, referencing retention indices against known standards (e.g., m-terphenyl standards as chromatographic controls) .

- Cross-check melting points and spectroscopic data with literature values to confirm consistency .

Q. How should researchers handle stability and storage conditions for (tert-Butoxyimino)-lambda⁴-sulfanone in laboratory settings?

- Methodology :

- Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Monitor stability via periodic NMR or LC-MS to detect degradation byproducts .

- Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to predict shelf life and identify optimal storage protocols .

Q. What analytical techniques are critical for characterizing (tert-Butoxyimino)-lambda⁴-sulfanone in complex mixtures?

- Methodology :

- Use tandem LC-MS/MS for trace-level detection in biological matrices, optimizing collision energy for fragmentation patterns.

- Pair X-ray crystallography with DFT calculations to resolve ambiguities in stereoelectronic properties .

- For kinetic studies, employ stopped-flow UV-Vis spectroscopy to monitor reaction intermediates .

Advanced Research Questions

Q. How can contradictions in reactivity data for (tert-Butoxyimino)-lambda⁴-sulfanone be resolved?

- Methodology :

- Perform controlled replicate experiments under identical conditions to isolate variables (e.g., solvent polarity, temperature).

- Apply multivariate statistical analysis (e.g., PCA) to identify outliers or confounding factors .

- Consult interdisciplinary experts (e.g., computational chemists) to reconcile empirical results with theoretical models .

Q. What mechanistic insights can computational modeling provide for sulfanone-mediated reactions?

- Methodology :

- Use Gaussian or ORCA software to calculate transition-state geometries and activation barriers. Validate with isotopic labeling experiments (e.g., ¹⁸O tracing for oxygen-transfer reactions) .

- Compare AIM (Atoms in Molecules) analysis with experimental NMR coupling constants to validate electronic structure predictions .

Q. How to design experiments probing the biological interactions of (tert-Butoxyimino)-lambda⁴-sulfanone?

- Methodology :

- Develop SPR (Surface Plasmon Resonance) assays to quantify binding affinity with target proteins. Pair with mutagenesis studies to identify critical residues .

- Use CRISPR-Cas9-edited cell lines to isolate pathways affected by the compound, ensuring controls for off-target effects .

Q. What strategies address discrepancies in spectroscopic data interpretation?

- Methodology :

- Employ 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals in crowded spectra.

- Cross-validate with independent techniques (e.g., comparing IR carbonyl stretches with XPS binding energies) .

Q. How to assess long-term degradation pathways of (tert-Butoxyimino)-lambda⁴-sulfanone under environmental conditions?

- Methodology :

- Use QSAR (Quantitative Structure-Activity Relationship) models to predict degradation products, then validate via LC-HRMS.

- Conduct photolysis studies with simulated sunlight (e.g., Suntest apparatus) to identify photooxidation byproducts .

Q. What interdisciplinary applications exist for this sulfanone in materials science?

- Methodology :

- Investigate its use as a ligand in metal-organic frameworks (MOFs) via solvothermal synthesis, characterizing porosity via BET analysis.

- Explore its role in polymer crosslinking using rheology and DSC to measure thermal stability .

Guidance for Addressing Contradictions

- Iterative Analysis : Revisit experimental design iteratively, incorporating peer feedback to refine hypotheses .

- Data Transparency : Share raw datasets openly (e.g., via Zenodo) to enable independent verification, adhering to GDPR for sensitive data .

- Ethical Reporting : Clearly distinguish observed results from speculative interpretations in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.